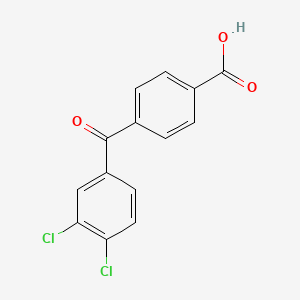
(3R)-pyrrolidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid ®-pyrrolidin-3-yl ester is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ®-pyrrolidin-3-yl ester can be achieved through the esterification of acetic acid with ®-pyrrolidin-3-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid ®-pyrrolidin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid ®-pyrrolidin-3-yl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ®-pyrrolidin-3-ol.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and ®-pyrrolidin-3-ol.
Reduction: ®-pyrrolidin-3-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid ®-pyrrolidin-3-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
[(3R)-pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
AKCMCFPQVUTWFW-ZCFIWIBFSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CCNC1 |
SMILES canónico |
CC(=O)OC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)






![5-Methylthieno[3,2-c]isoquinoline](/img/structure/B8307439.png)

![N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8307456.png)
